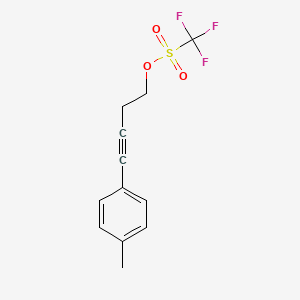
4-(4-Methylphenyl)but-3-yn-1-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylphenyl)but-3-yn-1-yl trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis due to its ability to participate in various chemical reactions. The compound is characterized by the presence of a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)but-3-yn-1-yl trifluoromethanesulfonate typically involves the reaction of 4-(4-Methylphenyl)but-3-yn-1-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylphenyl)but-3-yn-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation: It can be oxidized to form ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic substitution: The major products are substituted derivatives of the original compound.
Reduction: The major products are alcohols or alkanes.
Oxidation: The major products are ketones or carboxylic acids.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-(4-Methylphenyl)but-3-yn-1-yl trifluoromethanesulfonate is primarily based on its ability to act as an electrophile. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the carbon atom adjacent to it highly electrophilic. This allows the compound to react readily with nucleophiles, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylbut-3-yn-1-yl trifluoromethanesulfonate: Similar structure but lacks the methyl group on the phenyl ring.
But-3-yn-1-yl trifluoromethanesulfonate: Similar structure but lacks the phenyl group.
Uniqueness
4-(4-Methylphenyl)but-3-yn-1-yl trifluoromethanesulfonate is unique due to the presence of both a phenyl group and a trifluoromethanesulfonate group. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications .
Propriétés
Numéro CAS |
87639-41-6 |
|---|---|
Formule moléculaire |
C12H11F3O3S |
Poids moléculaire |
292.28 g/mol |
Nom IUPAC |
4-(4-methylphenyl)but-3-ynyl trifluoromethanesulfonate |
InChI |
InChI=1S/C12H11F3O3S/c1-10-5-7-11(8-6-10)4-2-3-9-18-19(16,17)12(13,14)15/h5-8H,3,9H2,1H3 |
Clé InChI |
RFIHDXPIASXQNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C#CCCOS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane](/img/structure/B14410360.png)
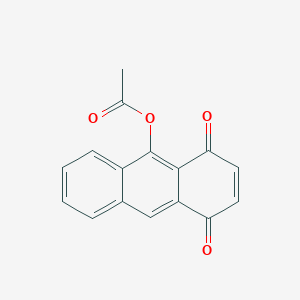

![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide](/img/structure/B14410389.png)
![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
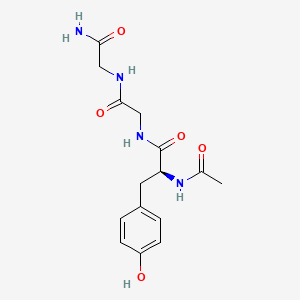
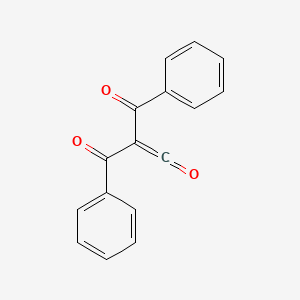
![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)
![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)

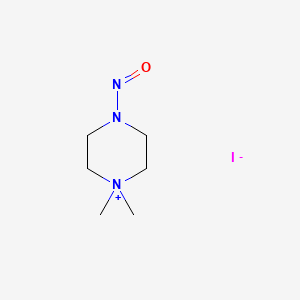
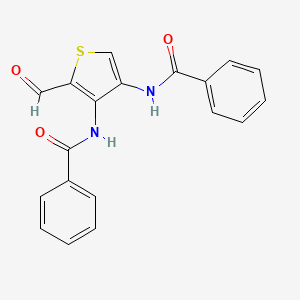
![4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol](/img/structure/B14410430.png)
